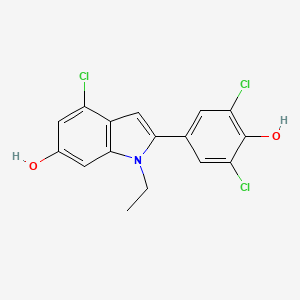

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes multiple chloro and hydroxy groups attached to an indole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 4-chloro-2-methylphenol with propionyl chloride in the presence of aluminum chloride at elevated temperatures . This reaction forms the core structure, which is then further modified through chlorination and hydroxylation reactions to introduce the additional chloro and hydroxy groups.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro groups can be reduced to form corresponding hydrocarbon derivatives.

Substitution: The chloro groups can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The indole ring structure allows the compound to interact with aromatic amino acids in proteins, influencing their function and stability.

Comparison with Similar Compounds

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol can be compared with other similar compounds such as:

Bis(5-chloro-2-hydroxyphenyl)methane: This compound also contains chloro and hydroxy groups but has a different core structure.

4-Chlorophenol: A simpler compound with a single chloro and hydroxy group, used in various industrial applications.

2,4-Dichlorophenol: Another related compound with two chloro groups and a hydroxy group, known for its use in herbicides.

The uniqueness of this compound lies in its indole ring structure and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-Chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethyl-1H-indol-6-ol, also known as D 15413, is a compound of significant interest due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, focusing on its antineoplastic properties, mechanism of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₂Cl₃N₁O₂

- Molecular Weight : 356.63 g/mol

- CAS Number : 83364-03-8

- Density : 1.5 g/cm³

- Boiling Point : 520.1°C at 760 mmHg

- Flash Point : 268.4°C

In Vivo Studies

Research has demonstrated that D 15413 exhibits potent antitumor effects in various animal models. A notable study indicated that the compound significantly inhibited the growth of DMBA-induced rat mammary carcinomas. The administration of doses ranging from 2 to 18 mg/kg resulted in a remarkable reduction in tumor area, with a specific dosage of 6 X 12 mg/kg per week leading to an 82% decrease in tumor size compared to controls .

In Vitro Studies

In vitro assays showed that D 15413 effectively inhibited the growth of estrogen receptor-positive MCF-7 breast cancer cells at concentrations between 10−8 M and 10−5 M. This suggests a potential mechanism involving both endocrine modulation and direct cytotoxic effects on cancer cells .

The biological activity of D 15413 is primarily attributed to its interaction with estrogen receptors and its ability to induce cytotoxicity in cancer cells. The compound's structure allows it to mimic estrogen, potentially leading to competitive inhibition at estrogen receptor sites, which is crucial for the growth of certain breast cancers .

Comparative Efficacy

The efficacy of D 15413 can be compared to other known antineoplastic agents. The following table summarizes the comparative efficacy based on IC₅₀ values (the concentration required to inhibit cell growth by 50%):

| Compound | IC₅₀ (M) | Type |

|---|---|---|

| D 15413 | 10−8−10−5 | Estrogen-dependent tumors |

| Tamoxifen | 10−7 | Estrogen receptor modulator |

| Cisplatin | 10−6 | DNA cross-linking agent |

Case Studies

- Study on Mammary Tumors : In a controlled study involving DMBA-induced tumors, D 15413 was administered weekly, leading to significant tumor regression. The results indicated that the compound could serve as a potential therapeutic agent for estrogen-dependent breast cancers .

- MCF-7 Cell Line Analysis : Another study focused on the effects of D 15413 on MCF-7 cells, revealing that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner .

Properties

Molecular Formula |

C16H12Cl3NO2 |

|---|---|

Molecular Weight |

356.6 g/mol |

IUPAC Name |

4-chloro-2-(3,5-dichloro-4-hydroxyphenyl)-1-ethylindol-6-ol |

InChI |

InChI=1S/C16H12Cl3NO2/c1-2-20-14(8-3-12(18)16(22)13(19)4-8)7-10-11(17)5-9(21)6-15(10)20/h3-7,21-22H,2H2,1H3 |

InChI Key |

CYWSUNCHXJXQBM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2Cl)O)C3=CC(=C(C(=C3)Cl)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.